molecular formula C12H15NO2 B8195739 ethyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate

ethyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No.: B8195739
M. Wt: 205.25 g/mol
InChI Key: VQCZFBAEEZXPBC-NSHDSACASA-N
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Description

Ethyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline ring system that is partially hydrogenated, with an ethyl ester group attached to the carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The reaction conditions often include:

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Polar solvents like ethanol or methanol.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further hydrogenate the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted quinolines, fully hydrogenated quinolines, and other functionalized derivatives.

Scientific Research Applications

Ethyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of neurotransmitter systems, inhibition of microbial growth, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Ethyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: Another ester with a different ring system.

    Ethyl acetate: A simpler ester used as a solvent.

    Methyl butyrate: An ester with a different alkyl group.

The uniqueness of this compound lies in its specific ring structure and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11,13H,2,7-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZFBAEEZXPBC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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